4-((3-Iodophenoxy)methyl)benzonitrile
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Overview
Description
4-((3-Iodophenoxy)methyl)benzonitrile is an organic compound with the molecular formula C14H10INO and a molecular weight of 335.14 g/mol . This compound is characterized by the presence of an iodophenoxy group attached to a benzonitrile moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Iodophenoxy)methyl)benzonitrile typically involves the reaction of 3-iodophenol with 4-(bromomethyl)benzonitrile under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-((3-Iodophenoxy)methyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodophenoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction can lead to the formation of corresponding alcohols, aldehydes, or ketones .
Scientific Research Applications
4-((3-Iodophenoxy)methyl)benzonitrile is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((3-Iodophenoxy)methyl)benzonitrile involves its interaction with specific molecular targets. The iodophenoxy group can engage in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(3-Aminophenyl)benzonitrile: Similar structure but with an amino group instead of an iodophenoxy group.
4-(4-Iodophenoxy)methyl)benzonitrile: Similar structure with the iodophenoxy group in a different position.
Uniqueness
4-((3-Iodophenoxy)methyl)benzonitrile is unique due to the presence of the iodophenoxy group, which imparts distinct chemical properties and reactivity compared to other benzonitrile derivatives. This uniqueness makes it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C14H10INO |
---|---|
Molecular Weight |
335.14 g/mol |
IUPAC Name |
4-[(3-iodophenoxy)methyl]benzonitrile |
InChI |
InChI=1S/C14H10INO/c15-13-2-1-3-14(8-13)17-10-12-6-4-11(9-16)5-7-12/h1-8H,10H2 |
InChI Key |
FWEBTWPISLRHCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)OCC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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